molecular formula C2H8NO4P B140112 Phosphorylethanolamine-d4 CAS No. 1169692-38-9

Phosphorylethanolamine-d4

Cat. No.: B140112
CAS No.: 1169692-38-9
M. Wt: 145.09 g/mol
InChI Key: SUHOOTKUPISOBE-LNLMKGTHSA-N
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Biochemical Analysis

Biochemical Properties

Phosphorylethanolamine-d4 is involved in the synthesis of sphingomyelin, a type of sphingolipid commonly found in animal cell membranes . It interacts with several enzymes and proteins, including sphingomyelin synthase, which catalyzes the transfer of phosphorylethanolamine to ceramide, forming sphingomyelin. This interaction is essential for maintaining the structural integrity and functionality of cell membranes. Additionally, this compound is a substrate for phosphoethanolamine cytidylyltransferase, an enzyme that catalyzes the formation of CDP-ethanolamine, a key intermediate in the Kennedy pathway for phosphatidylethanolamine synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It is known to modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell growth, differentiation, and apoptosis . By affecting MAPK signaling pathways, this compound can alter gene expression profiles and impact cellular responses to external stimuli. Furthermore, it plays a role in the regulation of lipid metabolism, influencing the synthesis and turnover of phospholipids in cell membranes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity and stability. For instance, its interaction with sphingomyelin synthase and phosphoethanolamine cytidylyltransferase influences the synthesis of sphingomyelin and phosphatidylethanolamine, respectively . Additionally, this compound can act as an allosteric modulator of certain enzymes, altering their conformation and activity. This compound also affects gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to this compound has been observed to influence cellular functions, including alterations in lipid metabolism and membrane composition . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance lipid metabolism and improve membrane integrity . At high doses, this compound can exhibit toxic effects, including disruptions in cellular signaling and metabolic imbalances . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the Kennedy pathway for phosphatidylethanolamine synthesis and the sphingomyelin biosynthesis pathway . In the Kennedy pathway, this compound is converted to CDP-ethanolamine by phosphoethanolamine cytidylyltransferase, which is then used to synthesize phosphatidylethanolamine. In the sphingomyelin biosynthesis pathway, this compound is transferred to ceramide by sphingomyelin synthase to form sphingomyelin . These pathways are crucial for maintaining cellular lipid homeostasis and membrane integrity.

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It is incorporated into cell membranes and interacts with transport proteins and binding proteins that facilitate its movement across cellular compartments . The distribution of this compound within tissues is influenced by its interactions with lipid transporters and membrane-associated proteins, which help maintain its localization and accumulation in specific cellular regions .

Subcellular Localization

This compound is localized in several subcellular compartments, including the endoplasmic reticulum, Golgi apparatus, and plasma membrane . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. The activity and function of this compound are influenced by its localization, as it interacts with specific enzymes and proteins within these compartments to regulate lipid metabolism and membrane dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorylethanolamine-d4 can be synthesized by reacting ethanolamine or its solution with phosphorus pentoxide, phosphoric acid, phosphorus oxychloride, or their solutions at specific reaction temperatures. The reaction mixture is then heated and vacuum-dried to form phosphorylethanolamine or its hydrochloride. The product is dissolved in water, and additional ethanolamine or its solution is added .

Industrial Production Methods

The industrial production of this compound involves similar steps but on a larger scale. The process ensures high yield, low production cost, and high purity of the product. The use of water as a solvent in the reaction helps in achieving these goals while avoiding the generation of waste .

Chemical Reactions Analysis

Phosphorylethanolamine-d4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of phosphoric acid derivatives .

Scientific Research Applications

Phosphorylethanolamine-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Comparison with Similar Compounds

Phosphorylethanolamine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research applications. Similar compounds include:

This compound stands out due to its specific use in stable isotope labeling, making it a valuable tool in scientific research.

Properties

IUPAC Name

(2-amino-1,1,2,2-tetradeuterioethyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHOOTKUPISOBE-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648956
Record name 2-Amino(~2~H_4_)ethyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169692-38-9
Record name 2-Amino(~2~H_4_)ethyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1169692-38-9
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